
Methyl 3-amino-4-chloro-2-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-amino-4-chloro-2-methoxybenzoate is an organic compound with the molecular formula C9H10ClNO3 It is a derivative of benzoic acid and features a methoxy group, an amino group, and a chlorine atom attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-chloro-2-methoxybenzoate typically involves the esterification of 3-amino-4-chloro-2-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-amino-4-chloro-2-methoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives such as quinones.
Reduction: Formation of reduced derivatives such as amines.
Hydrolysis: Formation of 3-amino-4-chloro-2-methoxybenzoic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 3-amino-4-chloro-2-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-amino-4-chloro-2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The amino and chloro groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The methoxy group can also participate in hydrophobic interactions, further modulating the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-amino-4-methoxybenzoate
- Methyl 4-amino-2-methoxybenzoate
- Methyl 3-amino-4-methoxybenzoate
Uniqueness
Methyl 3-amino-4-chloro-2-methoxybenzoate is unique due to the presence of both an amino group and a chloro group on the benzene ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C9H10ClNO3 |
|---|---|
Molekulargewicht |
215.63 g/mol |
IUPAC-Name |
methyl 3-amino-4-chloro-2-methoxybenzoate |
InChI |
InChI=1S/C9H10ClNO3/c1-13-8-5(9(12)14-2)3-4-6(10)7(8)11/h3-4H,11H2,1-2H3 |
InChI-Schlüssel |
JTGPCLCYCXPXQO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1N)Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


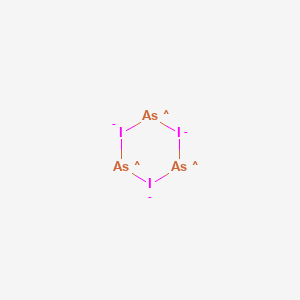
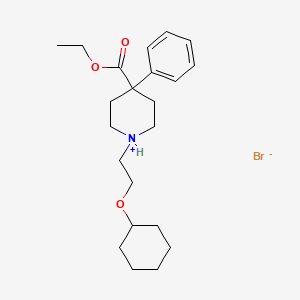
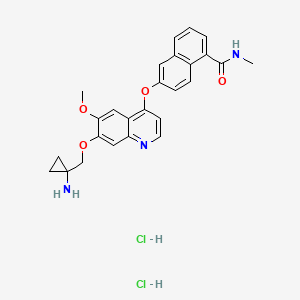

![Acetamide,N-[2-(methylthio)-3,4-dioxo-1-cyclobuten-1-YL]-](/img/structure/B13735130.png)

![[2-(Methacryloyloxy)ethyl]dimethylammonium nitrate](/img/structure/B13735138.png)
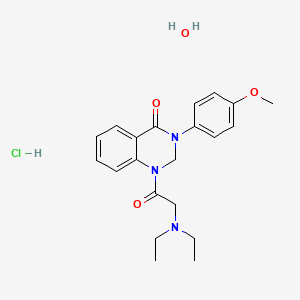

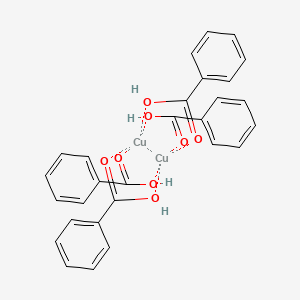
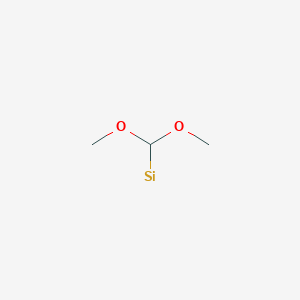
![(6R,7R)-3-[(acetyloxy)methyl]-8-oxo-7-[2-(thiophen-3-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13735172.png)


